ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an ethyl ester group at the 3-position and a 4-methoxyphenyl group at the 5-position
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds often target proteins involved in inflammation and neurodegeneration, such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .
Mode of Action
Related compounds have been shown to interact with their targets to inhibit the production of inflammatory mediators like no and tnf-α . This interaction can lead to a decrease in inflammation and neurodegeneration .
Biochemical Pathways
These pathways play crucial roles in inflammation and cell survival, and their inhibition can lead to decreased inflammation and neurodegeneration .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate typically involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes cyclization to form the pyrrole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate can be compared with other similar compounds such as:
5-(4-Methoxyphenyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring, which may exhibit different biological activities.
Ethyl 5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate: Similar structure but with a chloro substituent instead of a methoxy group.
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)11-8-13(15-9-11)10-4-6-12(17-2)7-5-10/h4-9,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNVNPHWUCANPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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